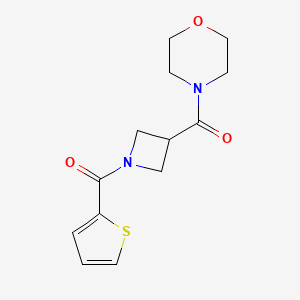![molecular formula C23H22FN3OS B3005722 2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223818-48-1](/img/structure/B3005722.png)
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simpler aromatic compounds that are functionalized through various chemical reactions. For example, the synthesis of thieno[3,4-b]pyrazine-based monomers is achieved via an improved synthetic route, leading to the creation of donor-acceptor copolymers for photovoltaic applications . Similarly, the synthesis of pyrazoline derivatives involves the reaction of chalcone with hydrazine, followed by a reflux method to obtain the desired compound . These methods suggest that the synthesis of "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would likely involve a series of reactions including functional group transformations and coupling reactions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by X-ray diffraction methods, as seen in the study of molecular adducts of pyrazine-2,3-dicarboxylic acid . These structures are stabilized by intra- and inter-molecular hydrogen-bonding interactions. The molecular structure of "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would likely be elucidated using similar techniques, revealing the arrangement of atoms and the presence of any significant intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can lead to various biological activities. For instance, thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities . The compound may also undergo reactions that impart such biological activities, although specific reactions and activities would need to be determined experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as their optical properties, electrochemical behavior, and energy levels, are crucial for their application in devices like photovoltaics . The compound "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would similarly have a set of physical and chemical properties that could be investigated through spectroscopic methods and electrochemical analysis to determine its potential applications.
Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Fluorinated compounds, including those similar to "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine," have been synthesized and tested for their anticancer properties. For example, a study on 6-fluorobenzo[b]pyran-4-one derivatives showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of fluorinated compounds in cancer treatment (Hammam et al., 2005).
Synthesis of 3-Amino-4-Fluoropyrazoles
The development of 3-amino-4-fluoropyrazoles through the monofluorination of β-methylthio-β-enaminoketones highlights the interest in fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds, due to their additional functional groups, allow for further functionalization, which is crucial in the synthesis of novel therapeutic agents (Surmont et al., 2011).
Design and Synthesis of Pyrazole with Benzo[d]Thiazole Derivatives
Another study focused on synthesizing new pyrazole derivatives with benzo[d]thiazoles, which exhibited potent cytotoxicity and apoptotic activity against various cancer cell lines. This research underscores the importance of designing compounds that can induce apoptosis in cancer cells, a crucial mechanism for anticancer drugs (Liu et al., 2019).
Synthesis of Imidazolyl Acetic Acid Derivatives
Imidazolyl acetic acid derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research highlights the therapeutic potential of such compounds in treating inflammation and pain, demonstrating the broader applicability of fluorinated and heterocyclic compounds in medicinal chemistry (Khalifa & Abdelbaky, 2008).
Safety And Hazards
This section would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling and storage.
Future Directions
This section would discuss potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
I hope this general outline is helpful, and I apologize for not being able to provide more specific information on “2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine”. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMWHHWEBOHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)
![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)





![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)
